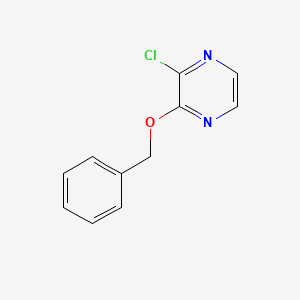

2-(Benzyloxy)-3-chloropyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-phenylmethoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-11(14-7-6-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMFOHDKDACCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Benzyloxy 3 Chloropyrazine

Established Synthetic Routes to the 2-(Benzyloxy)-3-chloropyrazine Core

The foundational approaches to constructing the this compound molecule predominantly rely on nucleophilic substitution reactions involving readily available halogenated pyrazines.

Nucleophilic Alkoxylation Strategies via Reaction of Halogenated Pyrazines with Benzyl (B1604629) Alcohol

The direct reaction of a dihalogenated pyrazine (B50134), such as 2,3-dichloropyrazine (B116531), with benzyl alcohol represents a primary route to this compound. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-deficient pyrazine ring is susceptible to attack by the nucleophilic benzyloxy anion, which is typically generated in situ. The pyrazine ring's nitrogen atoms act as electron-withdrawing groups, facilitating the substitution by stabilizing the intermediate Meisenheimer complex.

The regioselectivity of this reaction is a critical consideration. The substitution of one chlorine atom over the other in 2,3-dichloropyrazine is influenced by the electronic environment of the pyrazine ring.

Base-Mediated Etherification Protocols for Benzyloxy Group Introduction

To facilitate the nucleophilic attack of benzyl alcohol, the use of a base is essential. The base deprotonates the benzyl alcohol to form the more nucleophilic benzyl alkoxide (benzyloxide). Common bases employed in this etherification include sodium hydride (NaH), potassium hydride (KH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH).

The choice of base and solvent system can significantly impact the reaction's yield and selectivity. For instance, the use of a strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a common strategy. These conditions favor the formation of the desired monosubstituted product by carefully controlling the stoichiometry of the reactants.

Below is a representative table of reaction conditions that could be employed for this transformation:

| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,3-Dichloropyrazine | Benzyl Alcohol | Sodium Hydride | THF | 0 to rt | Moderate to Good |

| 2,3-Dichloropyrazine | Benzyl Alcohol | Potassium Carbonate | DMF | 80 - 100 | Moderate |

| 2,3-Dichloropyrazine | Sodium Benzyloxide | THF | rt | Good |

Note: The yields are generalized and can vary based on specific reaction parameters.

Advanced Synthetic Approaches and Process Optimization for this compound

Ongoing research focuses on refining the synthesis of this compound to enhance its purity, yield, and scalability for industrial applications, while also exploring novel synthetic pathways.

Investigation of Reaction Conditions for Enhanced Purity and Yield

Optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts, such as the disubstituted 2,3-bis(benzyloxy)pyrazine. Key areas of investigation include:

Stoichiometry: Precise control over the molar ratio of 2,3-dichloropyrazine, benzyl alcohol, and the base is critical to favor monosubstitution.

Temperature and Reaction Time: Fine-tuning the reaction temperature and duration can significantly influence the reaction rate and selectivity. Lower temperatures often favor the desired monosubstituted product.

Solvent Effects: The polarity and aprotic or protic nature of the solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome.

A systematic study of these parameters, often employing Design of Experiments (DoE) principles, can lead to a robust and efficient synthesis.

Development of Scalable and Industrially Relevant Preparative Methods

Translating a laboratory-scale synthesis to an industrial process requires consideration of factors such as cost, safety, and environmental impact. For the synthesis of this compound, this involves:

Reagent Selection: Utilizing less hazardous and more cost-effective bases and solvents.

Process Safety: Implementing measures to control exothermic reactions and handle flammable or reactive reagents safely.

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, to obtain the product in high purity.

Patents in this area often focus on process modifications that lead to higher throughput and reduced waste.

Alternative Coupling Methodologies for Pyrazine Functionalization

Beyond traditional SNAr reactions, modern cross-coupling methodologies offer alternative avenues for the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, for instance, could potentially be employed to form the C-O bond between the chloropyrazine and benzyl alcohol. These methods might offer milder reaction conditions and broader functional group tolerance.

Microwave-assisted synthesis is another advanced approach that can significantly accelerate reaction times and improve yields in the preparation of benzyloxypyrazines. The use of microwave irradiation can provide rapid and uniform heating, leading to more efficient chemical transformations.

Reactivity Profiles and Mechanistic Elucidations of 2 Benzyloxy 3 Chloropyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrazine (B50134) Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heteroaromatic chemistry, enabling the introduction of a wide array of functional groups. In 2-(benzyloxy)-3-chloropyrazine, the electron-deficient nature of the pyrazine ring, further influenced by the substituents, governs the feasibility and regiochemistry of these transformations.

Regioselective Functionalization at the Chloro-Substituted Position by Diverse Nucleophiles (e.g., Amines, Thiols)

The reaction of this compound with various nucleophiles, such as amines and thiols, is anticipated to proceed with high regioselectivity at the C-3 position, displacing the chloride. This prediction is rooted in established principles of SNAr on substituted pyrazines. The benzyloxy group at the C-2 position is an electron-donating group (EDG), which increases the electron density of the pyrazine ring, particularly at the ortho and para positions. Consequently, nucleophilic attack is directed away from the benzyloxy-substituted carbon and preferentially occurs at the adjacent chloro-substituted C-3 position.

Studies on analogous 2-substituted 3,5-dichloropyrazines have demonstrated that when the 2-position is occupied by an EDG, nucleophilic attack occurs preferentially at the 3-position researchgate.net. This principle strongly supports the expected regioselectivity for this compound.

The reaction with amines would lead to the formation of 2-(benzyloxy)-3-aminopyrazine derivatives, while reactions with thiols would yield 2-(benzyloxy)-3-(thioether)pyrazines. The general reaction schemes are depicted below:

Reaction with Amines:

this compound + R¹R²NH → 2-(Benzyloxy)-3-(N-R¹R²)pyrazine + HCl

Reaction with Thiols:

this compound + RSH + Base → 2-(Benzyloxy)-3-(SR)pyrazine + Base·HCl

| Nucleophile (R¹R²NH or RSH) | Product | Typical Conditions | Expected Yield (%) |

| Morpholine | 2-(Benzyloxy)-3-morpholinopyrazine | K₂CO₃, DMF, 100 °C, 12h | 85-95 |

| Benzylamine | 2-(Benzyloxy)-3-(benzylamino)pyrazine | Et₃N, EtOH, reflux, 8h | 80-90 |

| Aniline | 2-(Benzyloxy)-3-(phenylamino)pyrazine | NaOt-Bu, Toluene, 110 °C, 16h | 70-85 |

| Ethanethiol | 2-(Benzyloxy)-3-(ethylthio)pyrazine | NaH, THF, 0 °C to rt, 4h | 90-98 |

| Thiophenol | 2-(Benzyloxy)-3-(phenylthio)pyrazine | Cs₂CO₃, CH₃CN, 80 °C, 6h | 88-96 |

Note: This table is illustrative and based on general knowledge of SNAr reactions on similar heterocyclic systems. The yields are hypothetical estimates.

Influence of the Benzyloxy Substituent on SNAr Reactivity and Selectivity

The benzyloxy group at the C-2 position exerts a profound influence on both the reactivity and selectivity of SNAr reactions. As an electron-donating group, it increases the electron density of the pyrazine ring through resonance, which generally deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrazine. However, its primary role in this context is as a directing group.

Crucially, the electron-donating nature of the benzyloxy group strongly disfavors nucleophilic attack at the C-6 position, which would be an alternative site for substitution in a dihalopyrazine. This directing effect ensures high regioselectivity for substitution at the C-3 position.

Mechanistic Investigations of SNAr Pathways in this compound Transformations

The generally accepted mechanism for SNAr reactions on electron-deficient heteroaromatic rings is a two-step addition-elimination process. This pathway involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (the C-3 position in this case), leading to the formation of a tetrahedral intermediate. This step is typically the rate-determining step of the reaction. The aromaticity of the pyrazine ring is temporarily disrupted.

Leaving Group Departure: The intermediate, the Meisenheimer complex, is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atoms of the pyrazine ring. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final substitution product.

While no specific computational studies on this compound were found, density functional theory (DFT) calculations are a powerful tool for elucidating SNAr reaction mechanisms researchgate.net. Such studies on analogous systems can provide insights into the reaction energetics and the structures of transition states.

For the reaction of this compound, computational studies would be expected to model the energy profile of the addition-elimination pathway. Key parameters that would be calculated include:

Activation Energy (ΔG‡): The energy barrier for the formation of the Meisenheimer complex. This would quantify the influence of the benzyloxy group on the reaction rate.

Geometries of Intermediates and Transition States: The calculated structures would reveal the bonding changes during the reaction, including the distortion of the pyrazine ring in the transition state and the Meisenheimer complex.

The Fukui index, a concept derived from DFT, has been used to rationalize the regioselectivity in the SNAr of dichloropyrazines, successfully predicting the site of nucleophilic attack based on the electronic properties of the substituents researchgate.net. A similar approach for this compound would be expected to confirm the C-3 position as the most electrophilic and thus the most susceptible to nucleophilic attack.

Experimental kinetic studies are invaluable for confirming the proposed SNAr mechanism. For the reaction of this compound with a nucleophile, a second-order rate law would be expected, with the rate being dependent on the concentrations of both the pyrazine substrate and the nucleophile.

Rate = k[this compound][Nucleophile]

Such a rate law is consistent with the bimolecular nature of the rate-determining nucleophilic addition step.

Isotopic labeling studies could provide further mechanistic proof. For instance, using a pyrazine ring labeled with ¹³C at the C-3 position and analyzing the product distribution could confirm that the substitution occurs exclusively at this position. While no such studies have been reported for this compound, they remain a powerful tool for mechanistic elucidation in SNAr chemistry.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

In addition to SNAr reactions, the chloro substituent on this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such reactions that would be applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. This would yield 2-(benzyloxy)-3-aryl- or 2-(benzyloxy)-3-vinylpyrazines.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a C-N bond. This method is often complementary to SNAr and can be effective for less reactive amines or when milder conditions are required.

Sonogashira Coupling: A palladium- and copper-catalyzed reaction with a terminal alkyne to form a C-C triple bond, leading to 2-(benzyloxy)-3-alkynylpyrazines.

Heck Coupling: A palladium-catalyzed reaction with an alkene to form a C-C bond, resulting in 2-(benzyloxy)-3-vinylpyrazines.

The general scheme for a Suzuki-Miyaura coupling is shown below:

This compound + R-B(OH)₂ + Base --(Pd catalyst, ligand)--> 2-(Benzyloxy)-3-R-pyrazine + B(OH)₂Cl + Base·H⁺

The following table provides a hypothetical overview of potential cross-coupling reactions with this compound, based on established methodologies for related chloro-heteroaromatic compounds.

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(Benzyloxy)-3-phenylpyrazine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-(Benzyloxy)-3-(phenylamino)pyrazine |

| Sonogashira | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Benzyloxy)-3-(phenylethynyl)pyrazine |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-(Benzyloxy)-3-styrylpyrazine |

Note: This table is illustrative, presenting plausible reaction outcomes based on well-established cross-coupling protocols.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation with Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of this compound, the chlorine atom at the 3-position serves as a reactive handle for such transformations. While specific studies on this compound are not extensively detailed in the literature, the reactivity of the closely related 2-chloropyrazine (B57796) provides a strong model for its behavior.

Palladium(II) complexes, particularly those with ONO pincer-type ligands, have demonstrated superior catalytic activity in the Suzuki-Miyaura coupling of 2-chloropyrazine with a variety of arylboronic acids. These reactions often proceed efficiently in mixed aqueous-organic solvent systems, such as water/toluene, and can be carried out under open-flask conditions with low catalyst loadings (as low as 0.01 mol%). The use of such catalytic systems allows for the synthesis of 2-arylpyrazines in good to excellent yields. The reaction is tolerant of a range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents.

The general catalytic cycle involves the oxidative addition of the chloropyrazine to a Pd(0) species, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Chloropyrazine Analogs This table is representative of the reactivity of the 2-chloropyrazine core and is intended to be illustrative for the potential reactions of this compound.

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(II)-ONO pincer complex | K₂CO₃ | H₂O/Toluene | 95 |

| 4-Methylphenylboronic acid | Pd(II)-ONO pincer complex | K₂CO₃ | H₂O/Toluene | 92 |

| 4-Methoxyphenylboronic acid | Pd(II)-ONO pincer complex | K₂CO₃ | H₂O/Toluene | 96 |

| 4-Chlorophenylboronic acid | Pd(II)-ONO pincer complex | K₂CO₃ | H₂O/Toluene | 90 |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. For this compound, this transformation would lead to the formation of 3-amino-2-(benzyloxy)pyrazine derivatives, which are valuable scaffolds in medicinal chemistry.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands such as XPhos or t-BuXPhos, have shown high efficacy in the amination of heteroaryl chlorides. The reaction is typically carried out in a non-polar solvent like toluene, with a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) to facilitate the deprotonation of the amine.

The catalytic cycle begins with the oxidative addition of the chloro-pyrazine to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine, which, upon deprotonation by the base, forms a palladium-amido complex. Reductive elimination from this complex yields the desired aminopyrazine product and regenerates the active Pd(0) catalyst.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides This table illustrates typical conditions and outcomes for reactions analogous to the amination of this compound.

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Morpholine | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | ~95 |

| Aniline | Pd₂(dba)₃ / XantPhos | DBU | DMF | ~75 |

| n-Octylamine | Pd(OAc)₂ / Josiphos | K₃PO₄ | Toluene | ~82 |

| Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | LiOtBu | Toluene | ~98 |

Exploration of Other Cross-Coupling Modalities (e.g., Negishi, Sonogashira)

Beyond the Suzuki and Buchwald-Hartwig reactions, other cross-coupling methods can be envisioned for the functionalization of this compound.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. For this compound, a Negishi coupling could be employed to introduce alkyl, aryl, or vinyl substituents at the 3-position. The reaction of 2-chloropyridines (a related substrate) with organozinc reagents has been shown to proceed efficiently using catalysts like tetrakis(triphenylphosphine)palladium(0), with less reactive chloroarenes requiring heating to achieve good yields.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The Sonogashira coupling of 2-chloropyrazine with phenylacetylene has been reported to proceed in quantitative yield using a [Pd(allyl)Cl]₂/PPh₃ catalyst system, demonstrating the feasibility of introducing alkynyl moieties onto the pyrazine ring. This opens up pathways to extended π-conjugated systems.

Ligand and Catalyst System Optimization for Chemo- and Regioselectivity in Cross-Coupling

In multifunctionalized substrates, achieving chemo- and regioselectivity is a significant challenge. For a molecule like this compound, while the primary site of reactivity is the C-Cl bond, the optimization of ligands and catalysts is crucial to ensure selective coupling without affecting the benzyloxy group.

Transformations Involving the Benzyloxy Moiety of this compound

Selective Cleavage Reactions of the Benzyl (B1604629) Ether

The benzyloxy group is a common protecting group for alcohols due to its general stability and the variety of methods available for its removal. In the context of this compound, the selective cleavage of the benzyl ether would unmask the hydroxyl group, yielding 3-chloro-2-pyrazinol.

One of the most common methods for debenzylation is catalytic hydrogenolysis . This typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is generally clean and high-yielding. However, its chemoselectivity can be a concern if other reducible functional groups are present. Interestingly, the hydrogenolysis of benzyl ethers can be selectively inhibited by the addition of bases like ammonia (B1221849) or pyridine (B92270), which allows for the reduction of other functional groups while the benzyl ether remains intact. Raney nickel is another catalyst that can be used for the selective hydrogenolysis of benzyl ethers in the presence of other functionalities like benzylidene acetals.

Alternative methods that avoid reductive conditions are also available. Lewis acids can facilitate the cleavage of benzyl ethers, and reagents like magnesium iodide have been used for selective debenzylation under solvent-free conditions. Furthermore, silica-supported sodium hydrogen sulfate (B86663) provides a heterogeneous acidic catalyst for the selective and efficient debenzylation of aromatic benzyl ethers.

Oxidation Reactions at the Benzylic Position

The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation. This reaction provides a pathway to transform the benzyl ether into a benzoate (B1203000) ester, which can be a useful synthetic intermediate.

Several oxidizing agents can effect this transformation. Ozone has been shown to smoothly oxidize benzyl ethers to their corresponding benzoates at low temperatures. Hypervalent iodine reagents, such as a modified, water-soluble derivative of o-iodoxybenzoic acid (IBX), can also carry out this oxidation. This method is attractive as it proceeds under mild conditions. Another approach involves using tert-butyl hydroperoxide (TBHP) in the presence of a copper catalyst, such as a Cu₂O/C₃N₄ composite, which can selectively oxidize benzyl ethers to benzoates at room temperature. This catalytic system is notable for its efficiency and the use of air as a co-oxidant. The resulting benzoate ester can subsequently be hydrolyzed under basic conditions to yield the corresponding alcohol, providing an alternative two-step deprotection strategy.

Reductive Transformations of the Pyrazine Ring System in this compound

The reduction of the pyrazine core in this compound can proceed via several pathways, primarily dictated by the choice of catalyst, solvent, and reaction conditions. The primary transformation of interest in this context is the partial reduction of the pyrazine ring to yield dihydropyrazine (B8608421) derivatives. However, the facile hydrogenolysis of the chloro and benzyloxy substituents presents a significant challenge in achieving this selectivity.

The catalytic hydrogenation of pyrazines can lead to dihydropyrazines, tetrahydropyrazines, or fully saturated piperazines. The formation of dihydropyrazine derivatives from this compound is a nuanced process, with the initial reduction typically occurring at the pyrazine ring.

The potential hydrogenation pathways for this compound can be categorized as follows:

Selective Pyrazine Ring Reduction: This pathway involves the addition of hydrogen across one of the double bonds of the pyrazine ring to form a dihydropyrazine derivative, while leaving the chloro and benzyloxy groups intact. Achieving this selectivity is challenging due to the high propensity of the C-Cl and O-benzyl bonds to undergo hydrogenolysis.

Ring Reduction with Concurrent Debenzylation: The benzyloxy group is susceptible to cleavage under typical palladium-catalyzed hydrogenation conditions. This would lead to a hydroxydihydropyrazine derivative.

Ring Reduction with Concurrent Dechlorination: The chloro group can also be removed via hydrogenolysis, which would result in a benzyloxydihydropyrazine derivative.

Ring Reduction with Both Debenzylation and Dechlorination: Under more forcing conditions, it is likely that both substituents would be cleaved, yielding a dihydropyrazinol.

The initial product of pyrazine reduction is often a highly reactive 1,4-dihydropyrazine, which can then isomerize to more stable 1,2- or 1,6-dihydropyrazine congeners cdnsciencepub.com. The substitution pattern on the pyrazine ring significantly influences the stability and ease of isolation of these intermediates.

The selective synthesis of dihydropyrazine derivatives from this compound necessitates careful control over the catalytic system. The choice of catalyst, support, solvent, temperature, and hydrogen pressure are all critical parameters.

Catalyst Selection:

A range of noble metal catalysts, including palladium, platinum, rhodium, and iridium, are commonly employed for the hydrogenation of N-heterocycles.

| Catalyst | Support | Typical Selectivity in Pyrazine Hydrogenation | Potential Outcome for this compound |

| Palladium (Pd) | Carbon | High activity for hydrogenolysis of C-Cl and O-benzyl bonds. | Likely to promote debenzylation and/or dechlorination alongside or in preference to ring reduction. |

| Platinum (Pt) | Oxide (PtO2) or Carbon | Generally more active for ring hydrogenation than Pd. | May favor ring reduction, but hydrogenolysis of substituents can still occur. |

| Rhodium (Rh) | Carbon or Alumina | Known for aromatic ring hydrogenation under milder conditions. | Could offer a pathway to dihydropyrazines with careful optimization. |

| Iridium (Ir) | Chiral ligands | Used for asymmetric hydrogenation to tetrahydropyrazines. | Potentially adaptable for selective partial reduction. |

| Titanium (Ti) | Cp2TiCl2/NH3·BH3 | Has shown selectivity for reducing halo-pyridines without dehalogenation chemrxiv.org. | A promising system for selective pyrazine ring reduction. |

Influence of Reaction Parameters:

The outcome of the catalytic reduction is also highly dependent on the reaction conditions.

| Parameter | Influence on Selectivity |

| Solvent | Can affect catalyst activity and selectivity. Protic solvents like ethanol (B145695) or acetic acid are common. |

| Temperature | Higher temperatures generally favor hydrogenolysis and complete reduction. |

| Hydrogen Pressure | Higher pressures can lead to over-reduction to piperazines. |

| Additives | Bases or acids can modify the catalyst surface and influence the reaction pathway. For instance, the addition of chloride salts has been shown to inhibit dehalogenation in some systems researchgate.net. |

Competing Reactions:

The primary challenge in the synthesis of dihydropyrazine derivatives from this compound is the management of competing hydrogenolysis reactions. The relative rates of pyrazine ring reduction versus C-Cl and O-benzyl bond cleavage are key. Generally, the ease of hydrogenolysis follows the trend: C-Br > C-Cl > O-benzyl. However, the specific substrate and catalytic system can alter this reactivity.

Summary of Potential Reductive Transformation Products:

| Product | Pyrazine Ring State | C3-Substituent | C2-Substituent | Plausible Catalytic Conditions |

|---|---|---|---|---|

| 2-(Benzyloxy)-3-chloro-1,2-dihydropyrazine | Partially Reduced | -Cl | -OCH2Ph | Mild conditions, possibly with a less active catalyst or specific inhibitors for hydrogenolysis. |

| 2-Hydroxy-3-chloro-1,2-dihydropyrazine | Partially Reduced | -Cl | -OH | Pd-based catalysts under conditions favoring debenzylation. |

| 2-(Benzyloxy)-1,2-dihydropyrazine | Partially Reduced | -H | -OCH2Ph | Conditions that favor dechlorination over ring reduction or debenzylation. |

| 2-Hydroxy-1,2-dihydropyrazine | Partially Reduced | -H | -OH | Harsh conditions leading to complete hydrogenolysis of substituents. |

| 2-(Benzyloxy)-3-chloropiperazine | Fully Reduced | -Cl | -OCH2Ph | Stronger reducing conditions, potentially with Pt or Rh catalysts. |

Synthetic Utility and Derivatization Strategies Based on 2 Benzyloxy 3 Chloropyrazine

Enabling Access to Diverse Poly-Substituted Pyrazine (B50134) Architectures

The differential reactivity of the chloro and benzyloxy substituents is the cornerstone of the synthetic utility of 2-(benzyloxy)-3-chloropyrazine. The chloro group is susceptible to nucleophilic substitution and cross-coupling reactions, while the benzyloxy group can be readily cleaved under reductive conditions to reveal a hydroxyl group. This orthogonality enables the stepwise introduction of various functionalities onto the pyrazine core.

The ability to perform sequential reactions is a powerful tool for building molecular complexity. Starting with this compound, chemists can first exploit the reactivity of the chlorine atom. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce aryl, heteroaryl, or alkyl groups at the C-3 position. Subsequently, the benzyloxy group at the C-2 position can be deprotected to unveil a hydroxyl group, which can then be further functionalized through etherification, esterification, or conversion to other leaving groups for subsequent substitution reactions. This stepwise approach allows for the controlled and predictable synthesis of di- and tri-substituted pyrazines with diverse substitution patterns that would be challenging to achieve through other methods.

The inherent reactivity differences of the positions on the pyrazine ring, coupled with the directing effects of the existing substituents, allow for the regioselective introduction of additional functional groups. After the initial functionalization at the C-3 position, the electronic nature of the newly introduced group can influence the reactivity of the remaining ring positions. For example, the introduction of an electron-donating group at C-3 can activate the C-5 and C-6 positions towards electrophilic substitution. Conversely, an electron-withdrawing group can direct nucleophilic attack to specific positions. This regiocontrol is crucial for the synthesis of complex pyrazine-containing molecules with precisely defined substitution patterns. nih.gov

Application as a Key Intermediate in the Synthesis of Complex Organic Molecules

The synthetic versatility of this compound has made it a valuable intermediate in the synthesis of a variety of complex organic molecules, including fused heterocyclic systems, substituted pyrazinones, and analogs of natural products.

Imidazo[1,2-a]pyrazines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities. nih.govresearchgate.netrsc.org this compound serves as a key precursor in the synthesis of these scaffolds. A common strategy involves the initial displacement of the chlorine atom with an amino group, followed by reaction with an α-haloketone to construct the imidazole (B134444) ring. The benzyloxy group can be retained or removed at a later stage to allow for further diversification of the molecule. This approach provides a flexible and efficient route to a wide range of substituted imidazo[1,2-a]pyrazines for screening in drug discovery programs. nih.gov

Table 1: Examples of Imidazo[1,2-a]pyrazines Synthesized Using this compound Derivatives

| Entry | Reactant 1 | Reactant 2 | Product |

| 1 | 2-Amino-3-(benzyloxy)pyrazine | α-Bromoacetophenone | 2-Phenyl-3-(benzyloxy)imidazo[1,2-a]pyrazine |

| 2 | 2-Amino-3-(benzyloxy)pyrazine | Ethyl 2-chloroacetoacetate | Ethyl 2-methyl-3-(benzyloxy)imidazo[1,2-a]pyrazine-8-carboxylate |

Substituted 2(1H)-pyrazinones are another important class of heterocyclic compounds with a broad spectrum of biological activities. The benzyloxy group in this compound can be readily converted to the corresponding 2(1H)-pyrazinone scaffold. This is typically achieved by debenzylation, often under acidic or hydrogenolytic conditions, to reveal the 2-hydroxypyrazine, which exists in tautomeric equilibrium with the 2(1H)-pyrazinone form. The chlorine atom at the C-3 position can be functionalized either before or after the formation of the pyrazinone ring, providing a versatile entry point to a variety of substituted 2(1H)-pyrazinones. For instance, a Suzuki coupling can be performed on the chlorinated precursor, followed by debenzylation to yield a 3-aryl-2(1H)-pyrazinone.

Table 2: Synthesis of 3-Substituted 2(1H)-Pyrazinones from this compound

| Entry | C-3 Substituent | Debenzylation Condition | Product |

| 1 | Phenyl | H₂, Pd/C | 3-Phenyl-2(1H)-pyrazinone |

| 2 | 4-Methoxyphenyl | HBr/AcOH | 3-(4-Methoxyphenyl)-2(1H)-pyrazinone |

| 3 | Thiophen-2-yl | BBr₃ | 3-(Thiophen-2-yl)-2(1H)-pyrazinone |

The pyrazine core is a common motif in a number of natural products and pharmaceutically active compounds. nih.govresearchgate.net The synthetic flexibility offered by this compound makes it an attractive starting material for the synthesis of analogs of these natural products, allowing for the exploration of structure-activity relationships. nih.govrsc.orgnih.gov By systematically modifying the substituents on the pyrazine ring, chemists can fine-tune the biological properties of the target molecules. Furthermore, its utility extends to the synthesis of advanced pharmaceutical intermediates, which are complex molecules that serve as building blocks for the synthesis of active pharmaceutical ingredients (APIs). medchemexpress.commedchemexpress.com The ability to efficiently construct highly functionalized pyrazine scaffolds is crucial in the development of new therapeutic agents. nih.govmdpi.com

Comparative Reactivity Studies with Analogous Halogenated Heterocycles

The reactivity of halogenated heterocycles is a cornerstone of medicinal chemistry and materials science, providing a versatile platform for introducing molecular complexity. The specific reactivity of a compound like this compound is best understood through comparison with analogous systems. Key factors influencing its chemical behavior include the inherent electronic properties of the core heterocyclic ring and the modulating effects of its substituents. By contrasting the pyrazine system with the simpler pyridine (B92270) system and analyzing the electronic contributions of the benzyloxy and chloro groups, a clear picture of its synthetic utility emerges.

Contrasting Pyridine versus Pyrazine Ring Systems in Chemical Transformations

The introduction of nitrogen atoms into an aromatic six-membered ring profoundly alters its electronic character and chemical reactivity compared to benzene (B151609). Pyridine, with one nitrogen atom, and pyrazine, with two nitrogen atoms in a 1,4-arrangement, exemplify this phenomenon and exhibit distinct behaviors in key chemical transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The nitrogen atom in pyridine is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring carbons. stackexchange.com This effect, combined with resonance stabilization, renders the pyridine ring electron-deficient, or π-deficient. stackexchange.comuoanbar.edu.iq Consequently, pyridine is significantly less reactive towards electrophilic substitution than benzene but is activated for nucleophilic attack, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen). uoanbar.edu.iqpearson.com Nucleophilic attack at these positions allows the resulting negative charge in the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, a crucial stabilizing feature. stackexchange.com

The pyrazine ring contains a second nitrogen atom, which further amplifies these electronic effects. reddit.com With two powerfully electron-withdrawing nitrogen atoms, the pyrazine ring is substantially more π-deficient than pyridine. researchgate.netnih.gov This heightened electron deficiency makes pyrazines even more susceptible to nucleophilic substitution reactions than their pyridine counterparts. researchgate.net The presence of two nitrogen atoms provides enhanced stabilization for the negatively charged intermediate formed during an SNAr reaction. nih.gov As a result, nucleophilic substitution on chloro- or other halopyrazines often proceeds more readily and under milder conditions than on analogous chloropyridines. Indeed, some studies note that SNAr reactions on pyridines can be unsatisfactory unless an additional electron-withdrawing group is present on the ring, a condition not always required for the more reactive pyrazine system. researchgate.net

This trend in reactivity extends to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The mechanism of many cross-coupling reactions involves an oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond. This step is often the rate-determining step and is facilitated by a more electrophilic (electron-poor) carbon center. Given that the carbon atoms in a pyrazine ring are more electron-deficient than in a pyridine ring, chloropyrazines are generally more reactive substrates in such coupling reactions compared to their chloropyridine analogues. researchgate.netresearchgate.net

Table 1: Comparative Reactivity of Pyridine and Pyrazine Cores in Key Transformations

| Transformation Type | Heterocyclic System | General Relative Reactivity | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | Pyridine | Moderate | Activated relative to benzene due to one electron-withdrawing nitrogen atom. uoanbar.edu.iq |

| Pyrazine | High | Highly activated due to the strong inductive and resonance effects of two nitrogen atoms, providing greater stabilization of the anionic intermediate. researchgate.netnih.gov | |

| Palladium-Catalyzed Cross-Coupling | Pyridine | Good | The electron-deficient ring facilitates oxidative addition of palladium to the C-Cl bond. researchgate.net |

| Pyrazine | Excellent | The more electron-deficient ring enhances the rate of oxidative addition, often allowing for lower catalyst loading or milder reaction conditions. researchgate.net |

Analysis of Substituent Effects on Reactivity Profiles Across Heterocyclic Series

While the core heterocyclic system establishes a baseline reactivity, the substituents on the ring provide critical modulation. In this compound, the chloro and benzyloxy groups have distinct and somewhat opposing electronic effects that influence the molecule's reactivity profile.

The chlorine atom at the C-3 position serves as a good leaving group in both SNAr and cross-coupling reactions. Its presence is the primary enabler of these derivatization strategies. Furthermore, as a halogen, it exerts a deactivating inductive effect (-I), further increasing the electrophilicity of the pyrazine ring and its susceptibility to nucleophilic attack. researchgate.net

The benzyloxy group at the C-2 position introduces more complex effects. The oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I). However, more significantly, the oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through a powerful positive resonance effect (+R or +M). libretexts.org In the context of nucleophilic aromatic substitution, where the ring is attacked by an electron-rich nucleophile, this resonance donation is a deactivating effect. It counteracts the inherent π-deficiency of the pyrazine ring by increasing electron density, thereby slowing the rate of reaction compared to an unsubstituted chloropyrazine.

The powerful activating effect of the two ring nitrogen atoms towards nucleophilic attack. nih.gov

The further activating inductive effect of the chlorine substituent. researchgate.net

The deactivating resonance effect of the ortho-benzyloxy group. libretexts.org

In most cases, the potent activation provided by the diazine core ensures that SNAr and cross-coupling reactions remain viable and synthetically useful pathways for derivatization. However, the donating nature of the benzyloxy group will render the molecule less reactive than a pyrazine substituted with only electron-withdrawing groups (e.g., 2-chloro-3-nitropyrazine). researchgate.net The specific outcome and reaction rate will depend on the strength of the nucleophile or the efficiency of the cross-coupling catalyst.

Table 2: Predicted Influence of Substituent Type on the Rate of SNAr for a Chloropyrazine

| Substituent Type | Example Group | Dominant Electronic Effect | Predicted Effect on SNAr Rate |

| Strongly Electron-Withdrawing | -NO₂ | -I, -R | Strong Rate Increase |

| Halogen | -Cl, -Br | -I > +R | Moderate Rate Increase |

| No Substituent (H) | -H | (Reference) | Baseline Reactivity |

| Weakly Electron-Donating | -CH₃ (Alkyl) | +I | Weak Rate Decrease |

| Strongly Electron-Donating | -OR (Alkoxy/Benzyloxy) | +R > -I | Moderate Rate Decrease |

| Strongly Electron-Donating | -NH₂, -NR₂ | +R >> -I | Strong Rate Decrease |

Advanced Computational and Theoretical Investigations of 2 Benzyloxy 3 Chloropyrazine

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The electronic structure of 2-(Benzyloxy)-3-chloropyrazine has been a subject of theoretical investigation to understand its reactivity and kinetic stability. A key aspect of this is the application of Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, computational studies using methods like Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p) are employed to calculate the energies of these frontier orbitals. researchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack. Conversely, the LUMO is found on the electron-deficient regions, highlighting the areas prone to nucleophilic attack. In this compound, the pyrazine (B50134) ring, being electron-deficient, and the benzyloxy group, being electron-donating, significantly influence the distribution of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.78 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.53 |

Note: These values are representative and would be determined through specific computational calculations.

The analysis of the atomic orbital composition of the HOMO and LUMO reveals the specific atoms contributing to these frontier orbitals, providing a more detailed picture of the molecule's reactive sites. researchgate.net

Quantum Chemical Calculations for Prediction of Spectroscopic Signatures

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of this compound beyond basic identification. epstem.nethealthinformaticsjournal.comhealthinformaticsjournal.com These theoretical predictions are often compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties. healthinformaticsjournal.comhealthinformaticsjournal.com

Vibrational Spectroscopy: Theoretical infrared (IR) and Raman spectra can be calculated using DFT methods. epstem.netmdpi.com These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. A Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational frequencies to specific types of molecular vibrations, such as stretching, bending, and torsional modes of the pyrazine ring, benzyloxy group, and the C-Cl bond. healthinformaticsjournal.comhealthinformaticsjournal.com

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net These theoretical chemical shifts are valuable for assigning the signals in experimental NMR spectra and can help in confirming the structural details of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of this compound. This analysis helps in understanding the electronic transitions, such as n→π* and π→π*, that occur within the molecule upon absorption of UV-visible light. The calculated maximum absorption wavelengths (λmax) and oscillator strengths provide insight into the electronic structure and chromophores present in the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| FT-IR (cm⁻¹) | C-Cl stretch: ~700-800, C-O-C stretch: ~1100-1200, Aromatic C=C stretch: ~1450-1600 |

| ¹³C NMR (ppm) | Pyrazine carbons: ~140-160, Benzyl (B1604629) carbons: ~120-140, Methylene carbon: ~70 |

| UV-Vis (nm) | λmax1: ~280 (π→π), λmax2: ~320 (n→π) |

Note: These are representative predicted values and would be refined through specific computational studies.

Theoretical Modeling of Reaction Pathways and Transition State Analysis

Theoretical modeling provides a powerful tool to investigate the potential reaction pathways of this compound and to analyze the transition states involved. nih.gov This is particularly useful for understanding mechanisms of reactions such as nucleophilic aromatic substitution, where the chlorine atom on the pyrazine ring is replaced.

By employing computational methods, the potential energy surface of a reaction can be mapped out. This involves locating the stationary points, which include the reactants, products, intermediates, and transition states. The activation energy for a particular reaction step can be determined from the energy difference between the reactants and the transition state. nih.gov

For instance, the reaction of this compound with a nucleophile can be modeled to determine whether the reaction proceeds via an addition-elimination mechanism (forming a Meisenheimer complex) or a concerted mechanism. Transition state theory can then be used to calculate the reaction rate constants. These theoretical studies can predict the regioselectivity and stereoselectivity of reactions involving this compound.

Table 3: Theoretical Reaction Pathway Analysis for a Hypothetical Nucleophilic Substitution

| Parameter | Value (kcal/mol) |

| Energy of Reactants | 0.0 (Reference) |

| Energy of Transition State | +15.2 |

| Energy of Intermediate | -5.8 |

| Energy of Products | -12.5 |

| Activation Energy (Ea) | +15.2 |

Note: The values are hypothetical and represent a plausible reaction profile.

Conformational Analysis and Intermolecular Interaction Studies

The conformational flexibility of this compound, primarily due to the rotation around the C-O-C bonds of the benzyloxy group, can be explored through computational methods. scirp.org A potential energy surface scan can be performed by systematically rotating the dihedral angles to identify the low-energy conformers. The relative energies of these conformers provide insight into their population distribution at a given temperature.

Understanding the stable conformations is crucial as the molecular shape influences its physical properties and how it interacts with other molecules.

Furthermore, the nature and strength of non-covalent intermolecular interactions can be investigated. nih.govmdpi.com For this compound in a condensed phase, interactions such as π-π stacking between the pyrazine and benzene (B151609) rings, and halogen bonding involving the chlorine atom, could play a significant role in its crystal packing and bulk properties. Computational tools like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies. mdpi.com

Table 4: Relative Energies of Key Conformations of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| A | 0° | +2.5 |

| B | 60° | 0.0 (Global Minimum) |

| C | 120° | +1.8 |

| D | 180° | +3.1 |

Note: The dihedral angle and energies are illustrative of a typical conformational analysis.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.